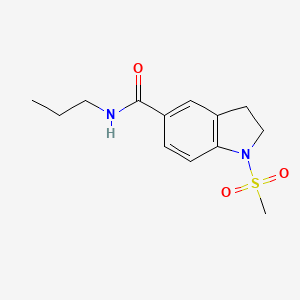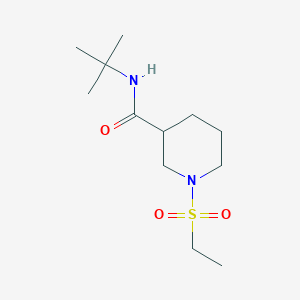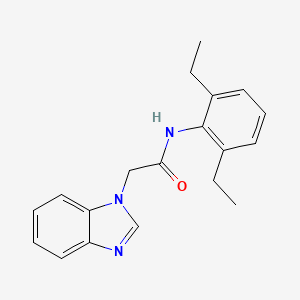![molecular formula C16H19NO2 B4424574 1-[4-(2-propyn-1-yloxy)benzoyl]azepane](/img/structure/B4424574.png)
1-[4-(2-propyn-1-yloxy)benzoyl]azepane
説明
1-[4-(2-propyn-1-yloxy)benzoyl]azepane, also known as PBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. PBA belongs to a class of compounds known as azepanes, which are characterized by a seven-membered ring containing a nitrogen atom.
作用機序
The mechanism of action of 1-[4-(2-propyn-1-yloxy)benzoyl]azepane is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In particular, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound may be able to modulate the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific application. In drug discovery, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the replication of viruses and bacteria. In materials science, this compound has been used to synthesize materials with unique optical, electronic, and mechanical properties. In catalysis, this compound has been shown to exhibit excellent selectivity and activity in various reactions.
実験室実験の利点と制限
One of the main advantages of 1-[4-(2-propyn-1-yloxy)benzoyl]azepane is its versatility. It can be easily synthesized and modified to suit a wide range of applications. Additionally, this compound exhibits excellent stability and can be stored for long periods of time without degradation. However, there are also some limitations to using this compound in lab experiments. For example, this compound is relatively expensive compared to other compounds, and its synthesis requires specialized equipment and expertise.
将来の方向性
There are many potential future directions for research on 1-[4-(2-propyn-1-yloxy)benzoyl]azepane. In drug discovery, this compound could be further investigated as a potential treatment for various diseases, including cancer and neurological disorders. In materials science, this compound could be used to synthesize new materials with even more unique properties. In catalysis, this compound could be further optimized to improve its selectivity and activity in various reactions. Overall, this compound is a promising compound with many potential applications, and further research is needed to fully understand its properties and potential.
科学的研究の応用
1-[4-(2-propyn-1-yloxy)benzoyl]azepane has been studied extensively for its potential applications in various fields, including drug discovery, materials science, and catalysis. In drug discovery, this compound has been shown to exhibit anticancer, antiviral, and antibacterial activity. It has also been investigated as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, this compound has been shown to exhibit excellent catalytic activity in various reactions, including epoxidation and oxidation.
特性
IUPAC Name |
azepan-1-yl-(4-prop-2-ynoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-13-19-15-9-7-14(8-10-15)16(18)17-11-5-3-4-6-12-17/h1,7-10H,3-6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXVRGRDKBTBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyridinylpropanamide](/img/structure/B4424491.png)


![9-(3-hydroxyphenyl)-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4424507.png)
![N-methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4424515.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(2-methylphenyl)-2-pyrrolidinone](/img/structure/B4424516.png)
![(3-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B4424524.png)
![2-methyl-N-(4-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4424555.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methoxyphenyl)urea](/img/structure/B4424581.png)
![2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide](/img/structure/B4424585.png)

![1-methyl-4-{[1-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}piperazine](/img/structure/B4424597.png)
![N-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4424601.png)